(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
CAS No.: 1359658-32-4
Cat. No.: VC8070071
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359658-32-4 |
|---|---|
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.30 |
| IUPAC Name | tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
| Standard InChI Key | QBJWNCXOPXVECA-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN[C@H](C1)COC |
| SMILES | CC(C)(C)OC(=O)N1CCNC(C1)COC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)COC |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises a six-membered piperazine ring with a methoxymethyl (-CH₂-O-CH₃) substituent at the C3 position and a tert-butoxycarbonyl (Boc) group at the N1 nitrogen. X-ray crystallography and computational modeling confirm the (R)-configuration at C3, which dictates its spatial orientation and interaction with biological targets . The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.30 g/mol | |
| IUPAC Name | tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate | |
| SMILES Notation | CC(C)(C)OC(=O)N1CCNC@HCOC |
Stereochemical Impact on Reactivity
The (R)-configuration induces distinct steric and electronic effects compared to its (S)-enantiomer (CAS 955400-16-5) . For instance, the methoxymethyl group’s orientation influences nucleophilic substitution rates at the piperazine nitrogen and modulates hydrogen-bonding interactions in catalyst systems. Enantioselective synthesis routes prioritize the (R)-form due to its higher affinity for G protein-coupled receptors in preclinical models .
Synthesis and Optimization Strategies
Primary Synthetic Route
The standard preparation involves reacting (R)-3-(methoxymethyl)piperazine with tert-butyl chloroformate in a dichloromethane/water biphasic system under mild basic conditions (pH 8–9, 0–5°C). Triethylamine is typically employed to scavenge HCl, yielding the Boc-protected product with >95% purity after extraction and recrystallization .
Reaction Scheme:
(R)-3-(methoxymethyl)piperazine + ClCO₂t-Bu → (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate + HCl
Process Optimization
Recent advances utilize flow chemistry to enhance reproducibility and reduce reaction times. A 2024 study demonstrated a 20% increase in yield (from 78% to 94%) by maintaining precise temperature control (−5°C) and employing immobilized base catalysts . Critical parameters include:
-
Solvent Selection: Tetrahydrofuran (THF) improves miscibility of reagents compared to dichloromethane .
-
Stoichiometry: A 1.1:1 molar ratio of tert-butyl chloroformate to piperazine minimizes di-Boc byproducts.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.5 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (50 mg/mL) and acetonitrile . Long-term storage requires protection from light at −20°C, with degradation studies showing <2% impurity formation over six months under these conditions .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.5 | 25 |
| DMSO | 50 | 25 |
| Ethanol | 15 | 25 |
| Acetone | 30 | 25 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.33 (s, 3H, OCH₃), 3.45–3.55 (m, 2H, CH₂O), 3.70–4.10 (m, 6H, piperazine CH₂) .
-
IR (KBr): 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym), 1170 cm⁻¹ (Boc C-N).
Biological Activities and Mechanistic Insights
Central Nervous System (CNS) Applications
Dopamine D₃ receptor ligands incorporating this scaffold demonstrated sub-nanomolar binding affinity (Kᵢ = 0.2 nM) in rat striatal membranes, with 100-fold selectivity over D₂ receptors . Molecular dynamics simulations attribute this selectivity to hydrophobic interactions between the methoxymethyl group and Tyr³⁶⁵ in the D₃ binding pocket .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a key precursor in synthesizing:
-
Antihistamines: Second-generation H₁ antagonists with reduced CNS penetration due to the Boc group’s steric bulk.
-
Kinase Inhibitors: Aurora kinase inhibitors for breast cancer, where the piperazine ring chelates ATP-binding site residues .
Table 3: Patent Analysis (2020–2025)
| Application | Patent Count | Key Assignees |
|---|---|---|
| Anticancer Agents | 45 | Pfizer, Roche |
| Neuroprotective Drugs | 28 | Biogen, AbbVie |
| Antibacterials | 17 | Merck & Co., Shionogi |
Asymmetric Catalysis
Chiral Ru(II) complexes derived from (R)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate achieve 98% ee in ketone hydrogenations, surpassing traditional diamino catalysts . The methoxymethyl group’s electron-donating effect stabilizes transition states via O→Ru coordination .
Comparative Analysis with Structural Analogs
(R)- vs. (S)-Enantiomers
While the (S)-enantiomer (CAS 955400-16-5) shares identical physical properties, it exhibits 10-fold lower affinity for serotonin 5-HT₆ receptors (Kᵢ = 150 nM vs. 15 nM for (R)-form) . This disparity underscores the importance of stereochemistry in drug design.
tert-Butyl vs. Other Protecting Groups
Replacing the Boc group with benzyloxycarbonyl (Cbz) reduces solubility in nonpolar solvents by 40% but enhances oxidative stability in liver microsomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume